(5-(Furan-2-yl)pyridin-3-yl)methanamine
Overview
Description
(5-(Furan-2-yl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a furan ring and a pyridine ring, which are connected through a methanamine group.
Mechanism of Action
Target of Action
The primary target of (5-(Furan-2-yl)pyridin-3-yl)methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein that in humans is encoded by the CYP2A6 gene. This protein is part of the cytochrome P450 superfamily of enzymes, which play a crucial role in the body, such as to detoxify various metabolites, synthesize cholesterol and steroids, and metabolize drugs in the body .
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . The interaction details and the resulting changes are yet to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanamine typically involves the coupling of a furan derivative with a pyridine derivative, followed by the introduction of the methanamine group. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the furan-pyridine bond. The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2 and TEMPO for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Scientific Research Applications
(5-(Furan-2-yl)pyridin-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a cytochrome P450 enzyme inhibitor, which could have implications in drug development.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (5-(Furan-2-yl)pyridin-3-yl)methanamine include:
(5-Phenylfuran-2-yl)methanamine: A derivative with a phenyl group instead of a pyridine ring.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: A closely related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring and a pyridine ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[5-(furan-2-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHKGXHNPOMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744411 | |
Record name | 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-17-9 | |
Record name | 3-Pyridinemethanamine, 5-(2-furanyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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